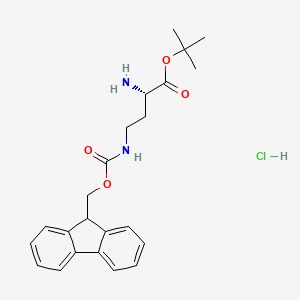

H-L-Dap(fmoc)-otbu hcl

CAS No.: 2301859-03-8

Cat. No.: VC4289535

Molecular Formula: C23H29ClN2O4

Molecular Weight: 432.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2301859-03-8 |

|---|---|

| Molecular Formula | C23H29ClN2O4 |

| Molecular Weight | 432.95 |

| IUPAC Name | tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |

| Standard InChI | InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |

| Standard InChI Key | RPPOYXSOEXMYDQ-BDQAORGHSA-N |

| SMILES | CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

H-L-Dap(Fmoc)-OtBuHCl is systematically named as tert-butyl (2S*)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride. Its molecular formula is variably reported as C23H28N2O4·HCl (molecular weight 432.91 g/mol when accounting for HCl) or C22H26N2O4·HCl (molecular weight 418.91 g/mol), with discrepancies arising from differing interpretations of the hydrochloride salt’s inclusion . The core structure comprises:

-

An L-2,3-diaminopropionic acid (Dap) backbone, featuring amino groups at the α- and β-positions.

-

An Fmoc group protecting the β-amino group, ensuring selective deprotection during solid-phase peptide synthesis (SPPS).

-

A tert-butyl ester at the carboxyl terminus, offering acid-labile protection.

-

A hydrochloride salt at the α-amino group, enhancing solubility in polar solvents .

Physical and Chemical Properties

Key physicochemical properties include:

-

Solubility: High solubility in dimethylformamide (DMF) and dichloromethane (DCM), moderate in methanol .

-

Stability: Stable at room temperature under inert conditions but sensitive to strong acids (tert-butyl cleavage) and bases (Fmoc deprotection) .

-

Storage: Recommended storage at -20°C in airtight containers to prevent hydrolysis .

| Quantity | Price (USD) | Update Date |

|---|---|---|

| 500 mg | 121.50 | 2021-12-16 |

| 1 g | 189.00 | 2021-12-16 |

| 5 g | 675.00 | 2021-12-16 |

| 25 g | 2700.00 | 2021-12-16 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of H-L-Dap(Fmoc)-OtBu*HCl involves three principal steps:

-

Protection of the β-Amino Group: Reaction of L-2,3-diaminopropionic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous medium to yield Nβ-Fmoc-L-Dap .

-

Esterification of the Carboxyl Group: Treatment with tert-butanol under acidic catalysis (e.g., HCl gas) to form the tert-butyl ester .

-

Salt Formation: Precipitation of the hydrochloride salt via titration with hydrochloric acid, followed by lyophilization .

Industrial-Scale Production

Large-scale manufacturing adheres to Good Manufacturing Practices (GMP), with suppliers like Iris Biotech GmbH and Creative Peptides offering bulk quantities (up to 25 g) . Critical quality control metrics include:

Applications in Peptide Science and Radiopharmaceuticals

Role in Solid-Phase Peptide Synthesis (SPPS)

H-L-Dap(Fmoc)-OtBu*HCl is integral to SPPS for introducing diamino acid residues into peptide chains. Its dual protection strategy enables:

-

Selective Deprotection: The Fmoc group is removed with 20% piperidine in DMF, while the tert-butyl ester remains intact, allowing sequential chain elongation .

-

Side-Chain Functionalization: The β-amino group serves as a site for conjugating imaging agents (e.g., fluorophores) or therapeutic payloads .

Contribution to PSMA-Targeting Ligands

Recent research at the Technical University of Munich (TUM) has leveraged H-L-Dap(Fmoc)-OtBu*HCl in developing radiohybrid PSMA (rhPSMA) ligands for prostate cancer theranostics . Key advancements include:

-

Dual-Labeling Capacity: The compound’s amino groups enable simultaneous incorporation of 18F (for PET imaging) and 177Lu (for radiotherapy) into a single ligand, exemplified by [18F][177Lu]rhPSMA-7.3 .

-

Enhanced Pharmacokinetics: Compared to first-generation PSMA inhibitors, rhPSMA ligands exhibit superior tumor uptake (3.5-fold higher at 1 h post-injection) and reduced off-target retention .

Table 2: Comparative Analysis of PSMA Ligands

| Ligand | Tumor Uptake (%ID/g) | Kidney Clearance (t1/2) |

|---|---|---|

| [18F]rhPSMA-7.3 | 12.4 ± 1.8 | 2.1 h |

| [18F]PSMA-1007 | 9.1 ± 1.2 | 4.3 h |

| [18F]DCFPyL | 8.7 ± 1.5 | 3.8 h |

Comparative Analysis with Analogous Building Blocks

Fmoc-Protected Amino Acids

H-L-Dap(Fmoc)-OtBu*HCl distinguishes itself from analogous reagents through:

-

Dual Amino Functionality: Unlike Fmoc-Glycine or Fmoc-Lysine, it provides two reactive sites for orthogonal conjugation .

-

Steric Accessibility: The tert-butyl ester minimizes steric hindrance during coupling reactions compared to bulkier esters (e.g., benzyl) .

Table 3: Structural and Functional Comparison

| Compound | Amino Groups | Protection Strategy | Key Applications |

|---|---|---|---|

| H-L-Dap(Fmoc)-OtBu*HCl | 2 (α, β) | Fmoc (β), OtBu (COO) | PSMA ligands, SPPS |

| Fmoc-Lys(Boc)-OH | 1 | Fmoc (α), Boc (side) | Antibody-drug conjugates |

| Boc-Asp(OtBu)-OH | 1 | Boc (α), OtBu (COO) | Cyclic peptide synthesis |

Future Directions and Research Opportunities

Expanding Radiotheranostic Applications

Ongoing clinical trials are evaluating rhPSMA ligands in metastatic castration-resistant prostate cancer (mCRPC), with preliminary data showing complete tumor remission in 15% of patients after three cycles of [177Lu]rhPSMA-7.3 . Future studies aim to:

-

Optimize Dosimetry: Reducing renal accumulation through structural modifications (e.g., PEGylation) .

-

Explore Combination Therapies: Co-administering rhPSMA ligands with immune checkpoint inhibitors to enhance antitumor immunity .

Innovations in Peptide Nanotechnology

The compound’s diamino architecture positions it as a candidate for constructing self-assembling peptide nanotubes, with potential applications in drug delivery and tissue engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume